molecular formula C12H18ClN B1419475 3-(2-Methylphenyl)Piperidine Hydrochloride CAS No. 488856-76-4

3-(2-Methylphenyl)Piperidine Hydrochloride

Cat. No.: B1419475
CAS No.: 488856-76-4
M. Wt: 211.73 g/mol
InChI Key: BHLYXIANQPHIQN-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)Piperidine Hydrochloride: is a chemical compound with the molecular formula C12H18ClN and a molecular weight of 211.73 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 2-methylphenyl group attached to the piperidine ring

Safety and Hazards

This compound is classified as a combustible solid . Its flash point is not applicable .

Future Directions

Piperidines, including “3-(2-Methylphenyl)Piperidine Hydrochloride”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)Piperidine Hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods typically use optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)Piperidine Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)Piperidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylphenyl)Piperidine Hydrochloride is unique due to its specific structural features, such as the position of the methyl group on the phenyl ring and the presence of the piperidine ring. These structural characteristics confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-(2-methylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-10-5-2-3-7-12(10)11-6-4-8-13-9-11;/h2-3,5,7,11,13H,4,6,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLYXIANQPHIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Methylphenyl)Piperidine Hydrochloride
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3-(2-Methylphenyl)Piperidine Hydrochloride
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3-(2-Methylphenyl)Piperidine Hydrochloride
Reactant of Route 4
3-(2-Methylphenyl)Piperidine Hydrochloride
Reactant of Route 5
3-(2-Methylphenyl)Piperidine Hydrochloride
Reactant of Route 6
3-(2-Methylphenyl)Piperidine Hydrochloride

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